molecular formula C7H4BrNO4 B134218 4-Bromo-2-nitrobenzoic acid CAS No. 99277-71-1

4-Bromo-2-nitrobenzoic acid

Cat. No. B134218
Key on ui cas rn: 99277-71-1
M. Wt: 246.01 g/mol
InChI Key: ZIRHHEZLJGORGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07294629B2

Procedure details

A solution (250 mL) of 2,5-dibromo-1-nitrobenzene (4.32 g, 15.4 mmol) in THF was cooled to −105° C. and 0.88 M phenyllithium/THF solution (19.8 mL, 17.4 mmol) was slowly added dropwise. After 30 min, DMF (5.4 mL, 69.6 mmol) was slowly added dropwise and the temperature was slowly raised to −20° C. Dilute aqueous sulfuric acid solution (100 mL) was added to the reaction mixture and the mixture was concentrated. The product was extracted with ethyl acetate (80 mL×2). The organic layer was dried, concentrated and the resulting brown solid (5.66 g) was dissolved in acetone (50 mL). Jone's reagent (20 mL) was slowly added to this solution under ice-cooling, and the temperature was slowly raised to room temperature. Isopropanol was added to the reaction mixture and the mixture was concentrated. 2 mol/L Aqueous sodium hydroxide solution (100 mL) was added and the mixture was filtered. Concentrated hydrochloric acid was added to acidify the filtrate. The precipitate was collected by filtration and the residue was washed with water and dried to give 4-bromo-2-nitrobenzoic acid (1.95 g, 52%).
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
phenyllithium THF
Quantity
19.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].C1([Li])C=CC=CC=1.C1[CH2:23][O:22]CC1.CN(C=[O:28])C.S(=O)(=O)(O)O>C1COCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:23]([OH:22])=[O:28])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
phenyllithium THF
Quantity
19.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Li].C1CCOC1
Step Three
Name
Quantity
5.4 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (80 mL×2)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting brown solid (5.66 g) was dissolved in acetone (50 mL)
ADDITION
Type
ADDITION
Details
Jone's reagent (20 mL) was slowly added to this solution under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was slowly raised to room temperature
ADDITION
Type
ADDITION
Details
Isopropanol was added to the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
2 mol/L Aqueous sodium hydroxide solution (100 mL) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid was added
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
the residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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